1-Bromo-3-(3-bromophenyl)propan-2-one

Description

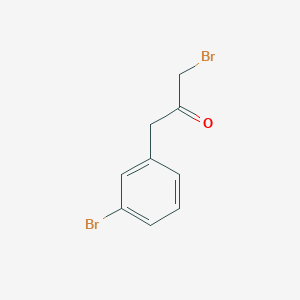

1-Bromo-3-(3-bromophenyl)propan-2-one is a halogenated ketone featuring two bromine substituents: one at the α-position of the propan-2-one backbone and another at the meta position of the phenyl ring. This compound serves as a versatile synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-bromo-3-(3-bromophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJLLMBVMZQQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695158 | |

| Record name | 1-Bromo-3-(3-bromophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20772-09-2 | |

| Record name | 1-Bromo-3-(3-bromophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Bromo-3-(3-bromophenyl)propan-2-one is a brominated ketone that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has implications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, particularly in the context of antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 295.07 g/mol. The presence of bromine atoms contributes to its electrophilic nature, making it reactive towards nucleophiles.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.07 g/mol |

| Structure | Brominated ketone |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

- Anticancer Potential : Investigations into its cytotoxic effects on various cancer cell lines have shown promising results, indicating potential use in cancer therapy.

Case Studies and Research Findings

-

Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated significant inhibition zones, suggesting effective antibacterial properties.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines (e.g., A549 lung cancer cells) demonstrated that treatment with varying concentrations of the compound resulted in reduced cell viability. The IC50 value was determined to be approximately 25 µM, indicating a moderate level of cytotoxicity.

Concentration (µM) Cell Viability (%) 5 90 10 75 25 50

The biological activity of this compound is hypothesized to be linked to its electrophilic nature, allowing it to interact with nucleophilic sites on biomolecules such as proteins and DNA. This interaction may lead to disruptions in cellular functions, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen Type and Position

1-Bromo-3-(4-iodophenyl)propan-2-one (CAS: 1239112-68-5)

- Structural Difference : Replacement of the meta-bromophenyl group with a para-iodophenyl substituent.

- Molecular Weight : 338.97 g/mol (vs. 294.97 g/mol for the target compound), reflecting the heavier iodine atom.

1-Bromo-3-(2,4-difluorophenyl)propan-2-one (CAS: 1283180-16-4)

- Structural Difference : Difluorophenyl group at positions 2 and 3.

- Physicochemical Properties : Molecular weight = 249.05 g/mol; higher polarity due to fluorine’s electronegativity .

- Applications : Marketed as a "versatile small molecule scaffold" for drug discovery, contrasting with the discontinued status of the target compound .

1-Bromo-3-(4-chlorophenoxy)propan-2-one (CAS: 177662-25-8)

Positional Isomerism: Bromine Placement

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

- Structural Difference : Bromine at the β-position (propan-1-one backbone) and a chloro-methylphenyl group.

- Synthesis: Not explicitly detailed, but commercial availability suggests robust synthetic protocols .

- Applications : Used in organic synthesis, highlighting how positional isomerism alters reactivity and application scope.

Functional Group Variations: Enones vs. Ketones

(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Compound C3)

- Structural Difference: Conjugated enone system (prop-2-en-1-one) vs. the saturated ketone.

- Biological Activity : Exhibits cytotoxicity (IC50 = 100 μg/mL in MCF7 cells), suggesting that α,β-unsaturation enhances bioactivity compared to saturated analogs like the target compound .

- Synthesis Stability: Enones may face fewer polymerization issues during synthesis compared to halogenated ketones, which degrade under basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.